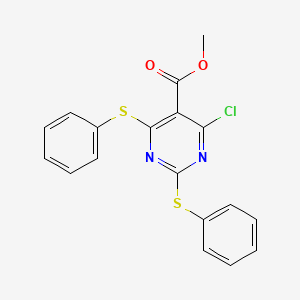

Methyl 4-chloro-2,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate

Descripción

Propiedades

Número CAS |

87847-25-4 |

|---|---|

Fórmula molecular |

C18H13ClN2O2S2 |

Peso molecular |

388.9 g/mol |

Nombre IUPAC |

methyl 4-chloro-2,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H13ClN2O2S2/c1-23-17(22)14-15(19)20-18(25-13-10-6-3-7-11-13)21-16(14)24-12-8-4-2-5-9-12/h2-11H,1H3 |

Clave InChI |

DDHBRLHQVVNLOH-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=C(N=C(N=C1Cl)SC2=CC=CC=C2)SC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-2,6-diaminopyrimidine with phenylthiol in the presence of a base to form the bis(phenylthio) derivative. This intermediate is then esterified with methyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The phenylthio groups can be oxidized to sulfoxides or sulfones.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Derivatives with different substituents on the pyrimidine ring.

Oxidation: Sulfoxides or sulfones.

Hydrolysis: 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylic acid.

Aplicaciones Científicas De Investigación

Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The phenylthio groups may interact with thiol-containing enzymes, leading to inhibition of their activity. The chloro and carboxylate groups can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key properties of the target compound with structurally related pyrimidine derivatives:

*Estimated using analogous substituent contributions.

Key Observations:

Lipophilicity (LogP): The target compound exhibits significantly higher lipophilicity (XLogP3 ~5.8) compared to analogs due to its two phenylsulfanyl groups, which contribute to enhanced hydrophobic interactions. In contrast, the ethyl 4-methyl derivative (XLogP3 = 2.5) and the bromo-methylsulfanyl analog (XLogP3 ~2.1) are more polar, favoring better aqueous solubility .

This contrasts with the smaller methyl or ethyl groups in analogs, which allow for faster reactivity .

Electron Effects: The chloro substituent at position 4 is strongly electron-withdrawing, activating the pyrimidine ring for electrophilic aromatic substitution at electron-rich positions.

Reactivity and Stability

- Nucleophilic Substitution: The target compound’s chloro group is susceptible to displacement by nucleophiles (e.g., amines, alkoxides). However, steric shielding by phenylsulfanyl groups may reduce reaction rates compared to less hindered analogs like ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate .

- Hydrogen Bonding: Unlike pyrimidines with hydroxyl or amino groups, the target compound lacks strong hydrogen bond donors, limiting its ability to form crystalline networks. This contrasts with compounds like 25C-NBOH HCl (), where phenol groups facilitate intermolecular interactions .

- Hydrolytic Stability: The methyl ester group at position 5 is less prone to hydrolysis than ethyl esters (as in the ethyl 4-methyl analog), offering enhanced stability under acidic or basic conditions .

Crystallographic Considerations

Crystallographic studies using programs like SHELXL () reveal that bulky substituents such as phenylsulfanyl groups disrupt regular packing patterns, leading to less ordered crystal structures. In contrast, smaller substituents (e.g., methyl or methoxy groups) often yield higher-quality crystals due to reduced steric clashes .

Research Implications

The target compound’s unique combination of lipophilicity and steric bulk makes it a candidate for applications requiring prolonged bioavailability or membrane penetration (e.g., antimicrobial agents). However, its low aqueous solubility may limit formulations without derivatization. Comparative studies with analogs highlight the trade-offs between lipophilicity, reactivity, and crystallinity, guiding the design of pyrimidine-based molecules for specific applications.

Actividad Biológica

Methyl 4-chloro-2,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate (CAS No. 87847-25-4) is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine core and phenylsulfanyl substituents, suggest various biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : C18H13ClN2O2S2

- Molecular Weight : Approximately 388.9 g/mol

- Structure : The compound features a chloro substituent and two phenylsulfanyl groups, which enhance its interaction with biological targets.

The biological activity of methyl 4-chloro-2,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions. The phenylthio groups can engage in hydrogen bonding and electrostatic interactions, particularly with proteins involved in various biological pathways.

Antimicrobial Activity

Preliminary studies indicate that methyl 4-chloro-2,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate exhibits notable antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains. For instance, compounds structurally related to this pyrimidine derivative have demonstrated minimum inhibitory concentration (MIC) values in the range of 19.5 to 39.0 μg/mL against various pathogens .

Comparative Antimicrobial Efficacy

| Compound Name | MIC (μg/mL) | Target Microorganisms |

|---|---|---|

| Methyl 4-chloro-2,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate | TBD | TBD |

| 2,6-Dimethoxy-1,4-benzoquinone | 7.8 | S. pyogenes, S. mitis |

| Ethyl acetate extract of F. foveolata | 19.5 - 39.0 | Various bacteria |

Anticancer Activity

Research has indicated that methyl 4-chloro-2,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate may possess anticancer properties. Its structure allows for potential interactions with cancer-related proteins and pathways, promoting apoptosis in tumor cells. Studies on similar compounds have shown promising results in inhibiting cell proliferation and inducing cell death in various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of related pyrimidine derivatives on FaDu hypopharyngeal tumor cells, it was observed that specific structural features significantly enhanced anticancer activity compared to standard treatments like bleomycin .

Other Biological Activities

Beyond antimicrobial and anticancer effects, methyl 4-chloro-2,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate may exhibit additional pharmacological activities:

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Methyl 4-chloro-2,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on a pre-functionalized pyrimidine core. For example, a dichloropyrimidine intermediate (e.g., Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate) can undergo sequential thiolation using phenylthiol groups under basic conditions. Controlled reaction stoichiometry and temperature (e.g., 0–25°C) are critical to avoid over-substitution . Oxidation or displacement of sulfur-containing groups (e.g., methylsulfinyl) with amines or thiols, as demonstrated in related pyrimidine syntheses, may also be applicable .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and aromatic proton environments.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve positional ambiguities in sulfur-containing substituents .

- IR Spectroscopy : To identify carbonyl (C=O) and sulfur-related vibrational modes.

Q. How does the presence of phenylsulfanyl groups influence the compound’s solubility and reactivity?

- Methodological Answer : The phenylsulfanyl groups enhance lipophilicity, reducing aqueous solubility but improving organic solvent compatibility. Reactivity-wise, the sulfur atoms can participate in hydrogen bonding (influencing crystal packing) or undergo oxidation to sulfoxides/sulfones, enabling further functionalization. Such behavior is consistent with thioether-containing heterocycles in crystallographic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products during the introduction of phenylsulfanyl groups?

- Methodological Answer : Key optimizations include:

- Stepwise Substitution : Introduce one phenylsulfanyl group at a time to avoid steric hindrance and ensure regioselectivity.

- Catalytic Control : Use phase-transfer catalysts (e.g., TBAB) to enhance thiolate anion reactivity in biphasic systems.

- Temperature Modulation : Lower temperatures (e.g., 0°C) reduce side reactions, as shown in analogous syntheses of sulfanylpyrimidines .

- Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. What strategies resolve contradictions in crystallographic data, such as disordered sulfur positions?

- Methodological Answer :

- Multi-Software Validation : Refine structures using programs like SHELXL and Olex2 to cross-validate bond lengths and angles .

- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify robust intermolecular interactions that stabilize the crystal lattice, reducing positional ambiguities .

- High-Resolution Data : Collect data at low temperatures (e.g., 100 K) to improve resolution and minimize thermal motion artifacts.

Q. How does the electronic nature of the pyrimidine ring affect its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro and carboxylate groups activate the pyrimidine ring toward nucleophilic aromatic substitution at the 4- and 6-positions. Conversely, the phenylsulfanyl groups donate electron density via resonance, potentially deactivating adjacent sites. Computational modeling (e.g., DFT) can predict reactive hotspots, while experimental validation via Suzuki-Miyaura coupling or Ullmann reactions can confirm site selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.